molecular formula C15H23ClN4O2 B11093003 8-chloro-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-chloro-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11093003
M. Wt: 326.82 g/mol
InChI Key: LYVNDCPTMHYODL-UHFFFAOYSA-N
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Description

8-chloro-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a chlorine atom at the 8th position, an ethylhexyl group at the 7th position, and two methyl groups at the 1st and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-ethylhexyl bromide.

    Alkylation: The 7th position of the purine ring is alkylated using 2-ethylhexyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Chlorination: The 8th position is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-chloro-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-chloro-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylhexyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Uniqueness

8-chloro-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the chlorine atom and the ethylhexyl group, which confer distinct chemical and biological properties compared to other purine derivatives. These modifications can enhance its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

8-chloro-7-(2-ethylhexyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H23ClN4O2/c1-5-7-8-10(6-2)9-20-11-12(17-14(20)16)18(3)15(22)19(4)13(11)21/h10H,5-9H2,1-4H3

InChI Key

LYVNDCPTMHYODL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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